REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1.[FH:11]>>[FH:11].[F-:11].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1,4.5|
|
Name
|
N-methoxymethyl-N-methylpyrrolidinium chloride
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[N+]1(CCCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N2 was bubbled through the mixture
|
Type
|
CUSTOM
|
Details
|
to remove hydrogen chloride
|
Name
|
|
Type
|
product
|
Smiles
|
F
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].COC[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1.[FH:11]>>[FH:11].[F-:11].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1,4.5|
|
Name
|
N-methoxymethyl-N-methylpyrrolidinium chloride
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[N+]1(CCCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N2 was bubbled through the mixture
|
Type
|
CUSTOM
|
Details
|
to remove hydrogen chloride
|
Name
|
|
Type
|
product
|
Smiles
|
F
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].COC[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1.[FH:11]>>[FH:11].[F-:11].[CH3:2][O:3][CH2:4][N+:5]1([CH3:10])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1,4.5|
|
Name
|
N-methoxymethyl-N-methylpyrrolidinium chloride
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[N+]1(CCCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N2 was bubbled through the mixture
|
Type
|
CUSTOM
|
Details
|
to remove hydrogen chloride
|
Name
|
|
Type
|
product
|
Smiles
|
F
|
Name
|
|
Type
|
product
|
Smiles
|
[F-].COC[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |